(S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid is a complex organic compound that falls under the category of amino acids and their derivatives. It is characterized by the presence of a tert-butylsulfonylmethyl group attached to a cyclohexyl ring, which is further connected to a urea moiety and a branched aliphatic acid structure. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design and synthesis.
The synthesis and characterization of this compound have been explored in various patents and scientific literature, indicating its relevance in pharmaceutical research and development. Notably, it has been discussed in patents related to the synthesis of 3,3-dimethylbutyric acid, which serves as a key precursor in its formation .
This compound can be classified as:
The synthesis of (S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid typically involves multiple steps:
The synthesis may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity. The use of protecting groups may also be necessary during certain steps to prevent unwanted side reactions.
The compound can participate in various chemical reactions typical for amino acids and their derivatives:
Understanding the reactivity of functional groups within the compound is crucial for predicting its behavior in synthetic pathways. The presence of both acidic (carboxylic) and basic (amine) functionalities allows for diverse chemical transformations.
Research into similar compounds suggests that modifications on the cyclohexyl ring or the urea linkage could influence binding affinity and selectivity towards specific biological targets.
(S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid has potential applications in:
The compound is systematically identified as (S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid, reflecting its core structural components: a tert-butyl sulfonyl group attached to a methylene bridge linked to a cyclohexyl ring, a urea linkage (–NH–C(=O)–NH–), and a sterically hindered (S)-3,3-dimethylbutanoic acid moiety. Its universal identifier, CAS Registry Number 1208245-85-5, has been validated using the CAS check-digit algorithm (digit 5 confirmed) [5].
CC(C)(C)[C@H](NC(=O)NC1(CS(=O)(=O)C(C)(C)C)CCCCC1)C(=O)O
[3] Table 1: Core Chemical Identifiers
Identifier Type | Value |
---|---|
Systematic Name | (S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid |
CAS Registry Number | 1208245-85-5 |
Molecular Formula | C₁₈H₃₄N₂O₅S |
Molecular Weight | 390.54 g/mol |
SMILES Notation | CC(C)(C)C@HC(=O)O |
This compound emerged in the early 2010s within cutting-edge medicinal chemistry programs focused on developing inhibitors for viral proteases, notably Hepatitis C Virus (HCV) NS3/4A serine protease. Its synthesis represented a significant challenge due to the need for precise stereocontrol at the α-carbon of the butanoic acid moiety and the efficient formation of the sterically congested urea bond linking the chiral amino acid derivative to the 1-(tert-butylsulfonylmethyl)cyclohexylamine component [5].
Early synthetic routes emphasized:
(S)-2-(3-(1-(tert-Butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid serves primarily as a high-value synthetic intermediate in the production of complex therapeutic agents. Its structure incorporates key features designed to interact with specific biological targets:
Table 2: Primary Medicinal Chemistry Applications and Features
Feature | Role/Contribution | Application Example |
---|---|---|
(S)-Carboxylic Acid | Key attachment point for macrocycle formation; potential for salt formation/binding. | Precursor to narlaprevir macrocyclic core [5] |
Urea Linkage | Forms critical hydrogen bonds with protease backbone residues. | HCV NS3/4A Protease Inhibition [5] |
tert-Butyl Sulfonyl | Enhances binding affinity via hydrophobic/van der Waals interactions; metabolic shield. | Boceprevir/Narlaprevir derivatives [5] |
Cyclohexyl Ring | Provides conformational rigidity and defined spatial orientation. | Scaffold rigidity in protease inhibitors |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0